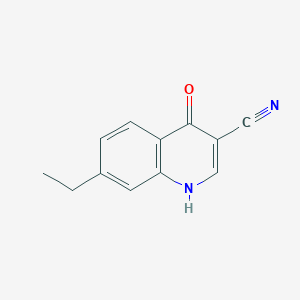![molecular formula C11H19NO2 B11901159 Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- CAS No. 251461-85-5](/img/structure/B11901159.png)
Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as acrylic acids and formamides can be used in a flow reactor under ultrasonic irradiation to achieve the desired spiro structure . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method minimizes the need for aqueous work-up and reduces reaction times, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]nonane: Another spiro compound with a different ring structure.
Spirobiindane: A spiro compound with two indane rings.
Spirobifluorene: A spiro compound with two fluorene rings.
Uniqueness
Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
251461-85-5 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-amino-8-methylspiro[3.5]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-3-2-4-11(6-7)8(10(13)14)5-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
Clé InChI |
ILVMHHQIGYQPFI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1)C(CC2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


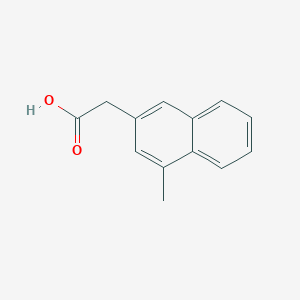
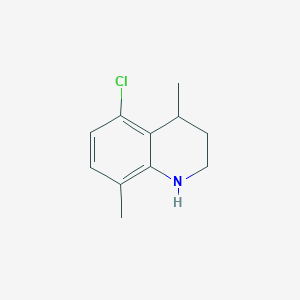

![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

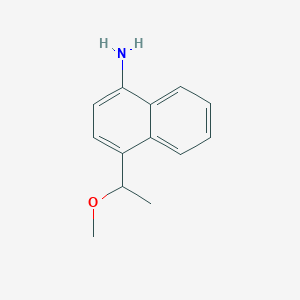

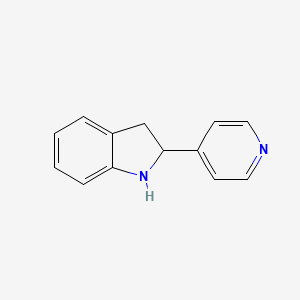
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
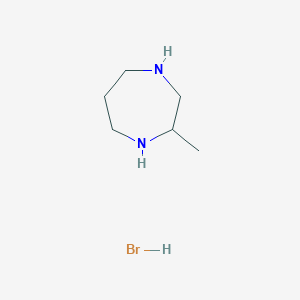
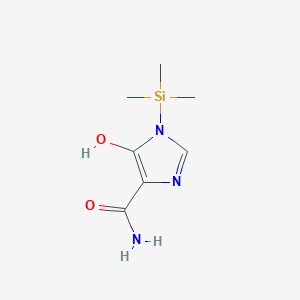
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
